molecular formula C11H13NO2 B1599960 Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 68066-85-3

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B1599960
CAS RN: 68066-85-3
M. Wt: 191.23 g/mol
InChI Key: LHPKFPPTKHGWCC-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 68066-85-3 . It has a molecular weight of 191.23 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been reported in various studies . For instance, one method involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Molecular Structure Analysis

The InChI code for “Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate” is 1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can participate in reductive decomposition reactions of hydrogen peroxide and organic hydroperoxides .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 .

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ) and its analogs, including Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, have been studied extensively in the field of medicinal chemistry .

Application

These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Methods

The synthesis of these compounds typically involves the Pictet–Spengler reaction, a condensation reaction of biogenic amines with aldehydes or α-keto acids .

Results

The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied . These studies have shown that THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Neuroprotection

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of 1,2,3,4-tetrahydroisoquinoline, has been studied for its neuroprotective properties .

Application

1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .

Methods

The studies involved behavioral, neurochemical, and molecular studies in rodents, effects of TIQ and 1MeTIQ on dopamine metabolism, and neuroprotective properties of TIQ and 1MeTIQ in vitro and in vivo .

Results

Findings implicate TIQ and especially its methyl derivative 1MeTIQ in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Synthesis of Highly Substituted Tetrahydroquinolines

Highly substituted tetrahydroquinolines can be synthesized using ethyl cyanoacetate via aza-Michael–Michael addition .

Application

Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications . The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents .

Methods

The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Results

This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Iridium-Catalyzed Friedel-Crafts Reaction

A series of novel phosphoramidite ligands were synthesized from enantiopure BINOL and 2-methylindoline or 2-methyl-1,2,3,4-tetrahydroquinoline .

Application

These ligands were found to be efficient in iridium-catalyzed Friedel-Crafts reaction of indoles with allylic carbonates, affording branched products with high regio- and enantioselectivities .

Methods

The synthesis of these ligands involves the use of enantiopure BINOL and 2-methylindoline or 2-methyl-1,2,3,4-tetrahydroquinoline .

Results

The resulting ligands were found to be efficient in iridium-catalyzed Friedel-Crafts reaction of indoles with allylic carbonates .

Safety And Hazards

The compound is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and seeking medical attention if swallowed or if skin or eye irritation persists .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPKFPPTKHGWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442707
Record name Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

CAS RN

68066-85-3
Record name Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Crystallography …, 2010 - Springer
The compound C 15 H 18 NO 2 Br was synthesized and characterized by X-ray diffraction. The crystals belong to the monoclinic system, sp. gr. P2 1 /n, a = 8.913(2) Å, b = 23.637(6) Å, c …
Number of citations: 10 link.springer.com
RA Bunce, DM Herron, LB Johnson… - The Journal of Organic …, 2001 - ACS Publications
A diastereoselective synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed from methyl (2-nitrophenyl)acetate (1). The method …
Number of citations: 65 pubs.acs.org
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2011 - Springer
Halocyclization of o-allylanilines is fairly frequently used to obtain dihydroindole [1] and tetrahydroquinoline structures [2]. We made an attempt to perform bromocyclization of methyl 8-…
Number of citations: 5 link.springer.com
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2011 - Springer
Tetrahydroquinoline ring system is a structural fragment of many alkaloids [1], but it is impossible to satisfy a need of these compounds at the expense of only natural sources. Therefore, …
Number of citations: 7 link.springer.com
LB Johnson - 2003 - search.proquest.com
TANDEM REACTIONS FOR THE SYNTHESIS OF SUBSTITUTED TETRAHYDROQUINOLINE-4- CARBOXYLIC ESTERS AND RACEMIC AND CHIRAL SUBSTITUTED BE Page 1 …
Number of citations: 3 search.proquest.com
MN Zhao, L Yu, RR Hui, ZH Ren, YY Wang… - ACS …, 2016 - ACS Publications
An iron-catalyzed dehydrogenative [4 + 2] cycloaddition reaction of tertiary anilines and enamides for the synthesis of tetrahydroquinolines with amido-substituted quaternary carbon …
Number of citations: 53 pubs.acs.org
YA Zhuravleva, AV Zimichev, MN Zemtsova… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title molecule, C14H15NO3, the six-membered heterocyclic ring exhibits an envelope conformation. In the crystal, C—H⋯π interactions link the molecules into centrosymmetric …
Number of citations: 8 scripts.iucr.org
DL Zhu, DJ Young, HX Li - Synthesis, 2020 - thieme-connect.com
Photoredox/metal dual catalysis is a versatile tandem methodology to construct carbon–carbon and carbon–heteroatom bonds. The focus of this short review is the application of this …
Number of citations: 19 www.thieme-connect.com
X Dai, D Cheng, B Guan, W Mao, X Xu… - The Journal of Organic …, 2014 - ACS Publications
Catalyzed by Ru(bpy) 3 (BF 4 ) 2 , the photoredox coupling of tertiary amines with acrylate derivatives including Baylis–Hillman adducts under visible light irradiation was successfully …
Number of citations: 87 pubs.acs.org
林英作, 宮下晶 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
Reaction of quinoline 1-oxides having substituents in 2-and 4-positions with benzoyl chloride and potassium cyanide in aqueous solution was attempted. The N-oxides used were 2, 4-…
Number of citations: 3 www.jstage.jst.go.jp

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